molecular formula C20H16N4OS B12039644 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-04-1

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12039644
CAS No.: 478256-04-1
M. Wt: 360.4 g/mol
InChI Key: UIVSZPSLILRLGV-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Triazole-5(4H)-Thione Scaffolds

The 1,2,4-triazole-5(4H)-thione scaffold has evolved from a niche heterocyclic curiosity into a cornerstone of modern medicinal chemistry. Early work in the mid-20th century focused on its synthetic accessibility through cyclocondensation reactions of thiosemicarbazides, but pharmacological interest surged in the 1990s with the discovery of triazole-thiones’ metal-chelating properties. This period saw the development of derivatives like 4-amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione, which demonstrated nanomolar inhibition of metallo-β-lactamases (MBLs)—enzymes responsible for antibiotic resistance in Gram-negative bacteria.

By the 2010s, structural diversification strategies expanded the scaffold’s applications. Hybridization with fluoroquinolones produced compounds such as ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids, which showed 10–1,600-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinical antibiotics. Parallel work in tuberculosis drug discovery yielded 1,2,4-triazole-5-thiones inhibiting enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, with lead compounds achieving MIC values of 0.19 µM against Mycobacterium tuberculosis H37Rv.

Recent innovations have extended beyond antimicrobial applications. The scaffold’s electron-rich sulfur and nitrogen atoms enable interactions with diverse biological targets, including:

  • γ-Aminobutyric acid-A (GABA-A) receptors for neurological applications
  • Urease enzymes in Helicobacter pylori infections
  • Viral polymerases through π-π stacking with aromatic residues

A 2025 structural analysis of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione revealed how bicyclic aryl substituents enhance target affinity through hydrophobic interactions in enzyme active sites.

Pharmacological Significance of Schiff Base-Functionalized Triazole Derivatives

Schiff base incorporation into triazole-thione architectures represents a strategic advancement in bioactivity modulation. The imine (-C=N-) linkage in derivatives like 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione introduces three critical pharmacological advantages:

  • Enhanced Metal Chelation : The naphthalene-hydroxyl and triazole-thione groups form stable complexes with Zn²⁺ and Fe³⁺ ions, disrupting metalloenzyme function.
  • Structural Rigidity : Conformational restriction from the planar naphthalene system improves target selectivity, as demonstrated in Schiff base inhibitors of bacterial glyoxalase II (IC₅₀: 10 µM).
  • Redox Activity : The electron-deficient imine bond participates in single-electron transfer reactions, contributing to antioxidant effects observed in endothelial cell models.

Comparative studies highlight the impact of substituent positioning:

  • Meta-tolyl groups at C-3 improve hydrophobic packing in enzyme binding pockets
  • 2-Hydroxynaphthalene moieties enable intercalation with DNA gyrase in Gram-negative pathogens
  • Thione sulfur coordinates catalytic zinc ions in MBLs, as evidenced by X-ray crystallography of L1 metallo-β-lactamase complexes

A 2024 structure-activity relationship (SAR) analysis of similar Schiff base-triazole hybrids revealed that electron-withdrawing substituents on the aryl ring increase antibacterial potency by 4–8-fold, while bulky bicyclic systems enhance antifungal activity through steric blockade of ergosterol biosynthesis enzymes.

Properties

CAS No.

478256-04-1

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H16N4OS/c1-13-5-4-7-15(11-13)19-22-23-20(26)24(19)21-12-17-16-8-3-2-6-14(16)9-10-18(17)25/h2-12,25H,1H3,(H,23,26)/b21-12+

InChI Key

UIVSZPSLILRLGV-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Hydrazide Preparation and Thiosemicarbazide Formation

The synthesis begins with m-tolyl-substituted hydrazides, which react with alkyl/aryl isothiocyanates in ethanol to form acylthiosemicarbazides. For instance, 4-(m-tolyl)benzoic acid hydrazide reacts with methyl isothiocyanate in ethanol at reflux to yield the corresponding thiosemicarbazide intermediate. This step typically achieves yields of 68–86% under optimized conditions.

Alkaline Cyclization to Triazole-Thione

The thiosemicarbazide intermediate undergoes cyclization in 4N sodium hydroxide at reflux for 4–6 hours. Intramolecular heterocyclization eliminates water, forming the 1,2,4-triazole-5-thione ring. For example, 3-(m-tolyl)-1,2,4-triazole-5-thione is obtained in 75–90% yield after recrystallization from ethanol. Key spectral data for this intermediate include:

  • FTIR : C=S stretch at 1170–1180 cm⁻¹, N-H stretch at 3196 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm and triazole NH at δ 13.8 ppm.

Introduction of the Amino Group at Position 4

Functionalization of the triazole-thione core with an amino group enables subsequent condensation with hydroxynaphthaldehyde.

Hydrazinolysis of Oxadiazole-Thione Precursors

A validated method involves reacting 5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione with excess hydrazine hydrate at reflux for 4 hours. This replaces the oxadiazole sulfur with an amino group, yielding 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thione in 68% yield. Adapting this to the m-tolyl system, 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5-thione is synthesized via analogous hydrazinolysis, confirmed by:

  • ¹³C NMR : C=S signal at δ 177.05 ppm and aromatic carbons at δ 129–150 ppm.

Schiff Base Condensation with 2-Hydroxy-1-naphthaldehyde

The final step involves condensing the amino-triazole-thione with 2-hydroxy-1-naphthaldehyde to form the methyleneamino linkage.

Reaction Conditions and Optimization

The amino group reacts with 2-hydroxy-1-naphthaldehyde in ethanol under acidic (glacial acetic acid) or basic (pyridine) catalysis. Stirring at 60°C for 6–8 hours achieves 70–85% yields. Key parameters include:

  • Molar ratio : 1:1.2 (amino-triazole-thione : aldehyde) for complete conversion.

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of the aldehyde.

Spectral Confirmation

  • FTIR : C=N stretch at 1614 cm⁻¹ and O-H stretch at 3440 cm⁻¹.

  • ¹H NMR : Naphthalene protons at δ 7.4–8.2 ppm and imine proton (CH=N) at δ 8.9 ppm.

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for preparing the target compound:

MethodStarting MaterialYield (%)Reaction Time (h)Key Advantage
One-pot cyclizationm-Tolyl hydrazide8612Reduced solvent waste
HydrazinolysisOxadiazole-thione688High purity
Schiff baseAmino-triazole-thione856Mild conditions

Environmental and Process Considerations

Recent advancements emphasize green chemistry principles:

  • Solvent selection : Ethanol-water mixtures reduce environmental impact.

  • Catalysis : Piperidine (5 mol%) accelerates Schiff base formation without side products.

  • Purification : Recrystallization from ethanol achieves >98% purity, avoiding column chromatography.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Excess carbon disulfide in thiosemicarbazide synthesis may lead to dithiocarbamate byproducts. Mitigation includes slow addition of CS₂ and maintaining temperatures below 60°C.

Stability of the Schiff Base

The imine bond is prone to hydrolysis in aqueous media. Storage under anhydrous conditions with molecular sieves improves shelf life.

Scalability and Industrial Relevance

Pilot-scale trials demonstrate that the one-pot method reduces production costs by 40% compared to stepwise synthesis. Key metrics include:

  • Throughput : 2.5 kg/batch in 20 L reactors.

  • Purity : Meets USP standards (>99%) after single recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl halides, and organometallic compounds are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

The synthesis typically involves the condensation reaction between 2-hydroxynaphthalen-1-aldehyde and an appropriate amine derivative in the presence of a catalyst. The triazole moiety is introduced through cyclization reactions involving thioketones and hydrazines. This method allows for the generation of various derivatives by altering substituents on the aromatic rings.

Key Steps in Synthesis

  • Formation of the Aldehyde: Start with 2-hydroxynaphthalene.
  • Condensation Reaction: React with m-toluidine to form an imine intermediate.
  • Cyclization: Treat the imine with thioketone derivatives to form the triazole ring.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various strains of bacteria and fungi.

  • Study Findings:
    • The compound demonstrated activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.
    • Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL, indicating potent antimicrobial effects .

Anticancer Properties

Recent studies have highlighted the potential of triazole-thione compounds as anticancer agents. The compound has shown promise in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Mechanism of Action:
    • The compound acts as an inhibitor of histone demethylase LSD1, which is involved in cancer progression.
    • IC50 values for inhibition range from 0.04 to 1.5 μM, demonstrating high potency against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profiles:

  • Modifications: Altering substituents on the triazole and naphthalene rings can enhance efficacy and selectivity.
  • Active Compounds: Certain analogs exhibit improved activity against specific cancer types when structural modifications are applied .

Case Study 1: Antimicrobial Screening

A systematic evaluation was conducted on a series of triazole derivatives including the target compound. Results indicated that structural variations significantly influenced antimicrobial potency. The most effective derivatives were identified based on their MIC values against pathogenic strains .

Case Study 2: Anticancer Efficacy

In vitro studies were performed using MCF-7 and HepG2 cell lines treated with various concentrations of the compound. Results showed substantial cytotoxic effects, leading to apoptosis in cancer cells. Flow cytometry analysis confirmed increased DNA fragmentation in treated cells compared to controls .

Mechanism of Action

The mechanism of action of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA strands, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound is compared to structurally related triazole-thiones (Table 1), focusing on substituent effects and functional properties.

Table 1: Structural Comparison of Key Analogues
Compound Name R1 (Position 3) R2 (Position 4) Key Functional Differences
Target Compound m-Tolyl 2-Hydroxynaphthalen-1-yl Naphthol group enhances H-bonding
3-(4-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione 4-Fluorophenyl 2-Hydroxynaphthalen-1-yl Fluorine increases electronegativity
5-(3-Hydroxynaphthalen-2-yl)-4-(naphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione Naphthalen-1-yl 3-Hydroxynaphthalen-2-yl Hydroxyl position affects π-stacking
4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione 1-(2-Fluorobiphenyl)ethyl 2-Chlorobenzylidene Chlorine enhances lipophilicity
4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino)-3-((3,5-di-tert-butyl-4-hydroxybenzylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione Bulky tert-butyl Di-tert-butylphenol Steric hindrance reduces reactivity

Key Observations :

  • Hydroxyl Position : The 2-hydroxynaphthalen-1-yl group in the target compound vs. 3-hydroxynaphthalen-2-yl in ’s compound alters hydrogen-bonding networks and solubility .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce molecular flexibility and may hinder binding to enzyme active sites .

Spectroscopic and Analytical Data

IR and NMR spectra are critical for confirming triazole-thione structures. Key spectral features of the target compound and analogues are compared below.

Table 3: Spectral Data Comparison
Compound IR (cm⁻¹) $^1$H NMR (δ, ppm)
Target Compound 3176 (N–H), 1602 (C=N), 1250 (C–S) 8.50 (s, 1H, CH=N), 7.20–8.30 (m, naphthyl)
6k () 1511 (C–F), 1236 (C–S) 7.19 (dd, J = 8.0 Hz, fluorophenyl)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-... () 1650 (C=N), 1340 (NO₂) 9.33 (s, 1H, CH=N)

Key Peaks :

  • C=N Stretch : ~1600–1650 cm⁻¹ confirms Schiff base formation .
  • Aromatic Protons : Multiplet signals between 7.0–8.5 ppm reflect substituents like naphthyl or biphenyl .

Q & A

Q. Q1. What are the common synthetic routes and optimization strategies for preparing this triazole-thione derivative?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous triazole-thiones are prepared by reacting hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or methanol. Optimization involves adjusting reaction time, temperature, and stoichiometry to maximize yield. Post-synthesis purification via recrystallization (e.g., using ethanol) is critical to isolate high-purity crystals. Structural confirmation is achieved through X-ray crystallography and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) .

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

Methodological Answer:

  • X-ray crystallography resolves the 3D structure, including bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···S and C–H···π interactions) .
  • Vibrational spectroscopy (IR) identifies functional groups like thione (C=S) and hydroxyl (O–H) stretches.
  • NMR spectroscopy (1^1H, 13^{13}C) confirms proton environments and aromatic substitution patterns.
  • Elemental analysis validates stoichiometry. Cross-referencing experimental data with DFT-calculated spectra enhances reliability .

Intermediate Questions

Q. Q3. How can hydrogen-bonding interactions and molecular packing be analyzed to predict crystallographic stability?

Methodological Answer: Hydrogen-bond parameters (D–H···A distances and angles) are extracted from X-ray data (e.g., N1–H1N1···S1: 2.42 Å, 169°). Software like SHELXTL or PLATON identifies non-covalent interactions (e.g., C–H···O/N). For example, C8–H8A···N4 (2.29 Å) in similar triazoles stabilizes supramolecular layers . Comparative analysis with related structures (e.g., 3-phenylamino derivatives) reveals trends in packing efficiency and polymorphism risks .

Q. Q4. What strategies are recommended for resolving discrepancies in reported biological activities of triazole-thiones?

Methodological Answer: Contradictions in bioactivity data (e.g., antiproliferative vs. inert results) require:

  • Reproducibility checks : Standardize assay conditions (cell lines, concentrations) .
  • Purity validation : Use HPLC or TLC to exclude byproduct interference.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., m-tolyl vs. p-tolyl) and compare activities .
  • Computational docking : Predict binding affinities to targets like kinases or tubulin .

Advanced Questions

Q. Q5. How can quantum chemical calculations (DFT) be integrated with experimental data to predict electronic properties and reactivity?

Methodological Answer:

  • Geometry optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths/angles, comparing with XRD data to assess conformational flexibility (e.g., torsion angle scans from −180° to +180°) .
  • HOMO-LUMO analysis : Determines electron-rich (thione sulfur) and electron-deficient (triazole ring) regions, guiding electrophilic/nucleophilic substitution strategies.
  • NMR chemical shift prediction : GIAO method correlates calculated 1^1H/13^{13}C shifts with experimental values (error margins < 0.5 ppm) .

Q. Q6. What experimental and computational approaches are used to investigate its potential as an antiproliferative agent?

Methodological Answer:

  • In vitro assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (10–100 µM) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Molecular dynamics simulations : Model interactions with DNA topoisomerase II or EGFR kinases.
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) using SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.